8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No.: 941873-51-4
Cat. No.: VC11872067
Molecular Formula: C21H29N5O4
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941873-51-4 |
|---|---|
| Molecular Formula | C21H29N5O4 |
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C21H29N5O4/c1-5-14-9-8-10-16(11-14)30-13-15(27)12-26-17-18(22-20(26)25(6-2)7-3)24(4)21(29)23-19(17)28/h8-11,15,27H,5-7,12-13H2,1-4H3,(H,23,28,29) |
| Standard InChI Key | ORWOGFLVYMSQLF-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(CC)CC)N(C(=O)NC3=O)C)O |
| Canonical SMILES | CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(CC)CC)N(C(=O)NC3=O)C)O |
Introduction
Key Functional Groups:
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Purine Core: Provides the scaffold for biological activity.
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Hydroxypropyl Side Chain: Enhances solubility and potential receptor binding.
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Diethylamino Group: Contributes to lipophilicity and membrane permeability.
Synthesis Pathway
The synthesis of this compound involves multi-step organic reactions starting from commercially available precursors. A general outline includes:
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Formation of Purine Core: The purine nucleus is synthesized or modified using methylation reactions.
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Attachment of Hydroxypropyl Chain: A hydroxypropyl group is introduced via alkylation using halohydrins or epoxides.
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Substitution with Diethylamino Group: The diethylamino moiety is added through nucleophilic substitution or reductive amination.
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Introduction of Ethylphenoxy Group: This step involves etherification with 3-ethylphenol under basic conditions.
Pharmacological Significance
Xanthine derivatives are known for their diverse biological activities, including:
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CNS Stimulation: Acting as adenosine receptor antagonists.
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Bronchodilation: Used in respiratory conditions like asthma (e.g., theophylline).
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Anti-inflammatory Effects: Potential inhibition of phosphodiesterase enzymes.
Hypothetical Applications:
Given its structural features, this compound may exhibit:
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Adenosine Receptor Modulation: The diethylamino group could enhance selectivity for specific adenosine receptor subtypes (e.g., A1 or A2A).
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Phosphodiesterase Inhibition: Similar to other xanthines, it might inhibit PDE enzymes, leading to increased intracellular cAMP levels.
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Antioxidant Properties: The hydroxypropyl side chain could contribute to free radical scavenging.
Potential Applications in Drug Development
This compound's unique structure suggests potential applications in several therapeutic areas:
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Neurological Disorders: As a stimulant or neuroprotective agent.
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Respiratory Diseases: For bronchodilation and anti-inflammatory effects.
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Cardiovascular Support: Modulating heart rate and vascular tone.
Data Table: Comparative Binding Affinities (Hypothetical)
| Compound | Adenosine Receptor Binding (Ki) | PDE Inhibition (IC50) | Antioxidant Activity (IC50) |
|---|---|---|---|
| Caffeine | ~10 µM | ~100 µM | Moderate |
| Theophylline | ~20 µM | ~50 µM | Low |
| 8-(Diethylamino)-7-[3-(3-ethylphenoxy)... | TBD | TBD | High (predicted) |
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